

# assessing the long-term safety of LEO 134310 in comparison to tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LEO 134310

Cat. No.: B10827878

Get Quote

# A Preclinical-to-Clinical Safety Comparison: LEO 134310 and Tacrolimus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term safety profiles of **LEO 134310**, a novel non-steroidal glucocorticoid receptor (GR) agonist in early-stage clinical development, and tacrolimus, an established calcineurin inhibitor widely used in both systemic and topical formulations. Given the developmental stage of **LEO 134310**, this comparison juxtaposes its preclinical safety data with the extensive long-term clinical safety data of tacrolimus.

## **Executive Summary**

**LEO 134310** is a selective GR agonist engineered for topical application with a "dual-soft" drug design intended to minimize systemic exposure through rapid enzymatic deactivation in the bloodstream.[1] Preclinical evidence suggests a favorable safety profile, particularly a reduced risk of skin atrophy compared to traditional topical corticosteroids.[1][2][3] Tacrolimus, a potent immunosuppressant, has a well-documented long-term safety profile for its systemic use, which includes significant risks of nephrotoxicity, neurotoxicity, metabolic disturbances, and an increased susceptibility to infections and malignancies.[4][5][6][7][8] The topical formulation of tacrolimus has a more localized adverse effect profile, primarily application site reactions, but long-term use carries theoretical concerns regarding immunosuppression and potential



malignancy risk.[9][10][11] This guide aims to provide a data-driven comparison to inform early-stage risk-benefit assessments.

# Mechanism of Action and Predicted Long-Term Safety Implications

**LEO 134310** and tacrolimus achieve their therapeutic effects through distinct molecular pathways, which in turn dictate their potential long-term safety profiles.

**LEO 134310**: As a selective GR agonist, **LEO 134310** mimics the anti-inflammatory effects of endogenous glucocorticoids. Upon binding to the GR, the complex translocates to the nucleus to modulate gene expression, leading to the suppression of pro-inflammatory mediators.[1] Its non-steroidal nature and rapid systemic metabolism are designed to limit the side effects typically associated with long-term corticosteroid use.[1][2]

Tacrolimus: Tacrolimus is a calcineurin inhibitor. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a phosphatase crucial for the activation of T-lymphocytes.[4] [5][12] By blocking this pathway, tacrolimus suppresses the production of interleukin-2 (IL-2) and other cytokines, thereby inhibiting the immune response.[5][12] This systemic immunosuppression is the primary driver of its long-term adverse effects.



Click to download full resolution via product page

# **Comparative Safety Data**

The following tables summarize the available preclinical safety data for **LEO 134310** and the established long-term clinical safety data for tacrolimus.

Table 1: Systemic Safety Profile



| Adverse Effect Category | LEO 134310 (Preclinical<br>Prediction)                                  | Tacrolimus (Established,<br>Systemic Use)                                                            |
|-------------------------|-------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| Nephrotoxicity          | Low risk predicted due to rapid systemic clearance and low exposure.[1] | High risk; requires regular monitoring of renal function.[4]                                         |
| Neurotoxicity           | Low risk predicted.                                                     | Common; includes tremor,<br>headache, and paresthesia.[4]<br>[5]                                     |
| Metabolic Effects       | Minimal systemic metabolic effects anticipated.                         | Hyperglycemia (new-onset diabetes after transplant), hyperkalemia, and hyperlipidemia are common.[4] |
| Hypertension            | Unlikely to cause systemic hypertension.                                | Frequently observed and often requires treatment.[5]                                                 |
| Infections              | Localized immunosuppression;<br>low risk of systemic infections.        | Increased risk of serious<br>bacterial, viral, fungal, and<br>protozoal infections.[5][8]            |
| Malignancy              | No evidence of increased malignancy risk in preclinical studies.        | Increased risk of skin cancer<br>and post-transplant<br>lymphoproliferative disorder.[8]             |

Table 2: Dermatological (Local) Safety Profile



| Adverse Effect             | LEO 134310 (Preclinical<br>Data)                                       | Tacrolimus (Topical Use)                                                                                 |
|----------------------------|------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Skin Atrophy               | Did not induce significant epidermal thinning in minipig models.[2][3] | Generally not associated with skin atrophy, unlike topical corticosteroids.                              |
| Application Site Reactions | To be determined in clinical trials.                                   | Common; includes skin burning, pruritus, and erythema, especially at the start of treatment.[10][12][13] |
| Local Immunosuppression    | Expected as the mechanism of action.                                   | Local immunosuppression can lead to an increased risk of skin infections.[9]                             |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of safety data. Below are outlines of key experimental protocols relevant to the preclinical assessment of topical drugs like **LEO 134310**.

## In Vivo Skin Atrophy Assessment in Minipigs

- Objective: To evaluate the potential of a topical drug to induce skin thinning, a common side effect of corticosteroids.
- Animal Model: The minipig is a preferred non-rodent species for dermatological studies due to anatomical and physiological similarities to human skin.[14][15]

#### Procedure:

- Test and control articles (e.g., LEO 134310, a potent corticosteroid, and vehicle) are applied daily to marked areas on the dorsal skin of the minipigs for a specified duration (e.g., 4 weeks).
- At the end of the treatment period, full-thickness skin biopsies are collected from the treated and control sites.



- Histopathological analysis is performed on the biopsies. Epidermal and dermal thickness are measured using calibrated microscopy software.
- A significant reduction in epidermal or dermal thickness in the drug-treated group compared to the vehicle control indicates atrophogenic potential.

## **Pharmacokinetic Assessment of Systemic Absorption**

- Objective: To determine the extent of systemic exposure following topical application.
- Methodology: This is often conducted as a Maximal Usage Trial (MUsT) to assess absorption under conditions of maximum clinical use.[9]
- Procedure:
  - The topical formulation is applied to a large surface area of the skin in the study subjects (animal or human).
  - Blood samples are collected at predetermined time points over a 24-hour period or longer.
  - The concentration of the drug and its major metabolites in the plasma or blood is quantified using a validated analytical method (e.g., LC-MS/MS).
  - Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated to define the systemic exposure profile.[9][16]





Click to download full resolution via product page



### Conclusion

The preclinical profile of **LEO 134310** suggests a promising long-term safety profile for a topical GR agonist, characterized by potent local anti-inflammatory activity with minimal systemic exposure and a reduced risk of skin atrophy. This stands in contrast to the well-established and significant long-term systemic toxicities of oral tacrolimus. When compared to topical tacrolimus, **LEO 134310** may offer a similar or improved local safety profile, particularly concerning the avoidance of calcineurin inhibitor-class effects. However, it is crucial to acknowledge the limitations of this comparison. The true long-term safety profile of **LEO 134310** in humans will only be determined through rigorous, long-term clinical trials. This guide should serve as a foundational resource for understanding the potential safety advantages of a selective, soft-designed GR agonist relative to an established immunosuppressant, pending the availability of comprehensive clinical data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Glucocorticoid receptor signaling in health and disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: cyclosporine and tacrolimus pathways PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. allucent.com [allucent.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. ClinPGx [clinpgx.org]



- 12. droracle.ai [droracle.ai]
- 13. In Vivo Methods for the Assessment of Topical Drug Bioavailability PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo characterization of minipig skin as a model for dermatological research using multiphoton microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [assessing the long-term safety of LEO 134310 in comparison to tacrolimus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827878#assessing-the-long-term-safety-of-leo-134310-in-comparison-to-tacrolimus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com